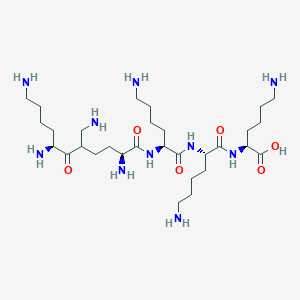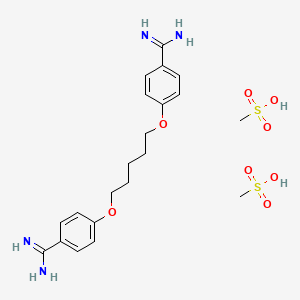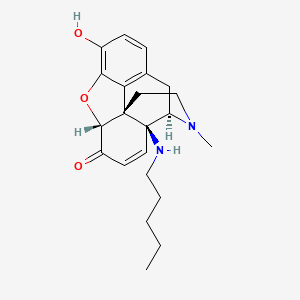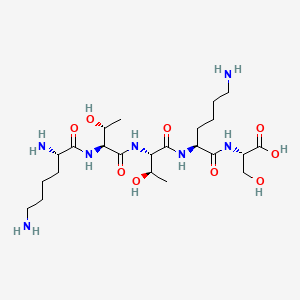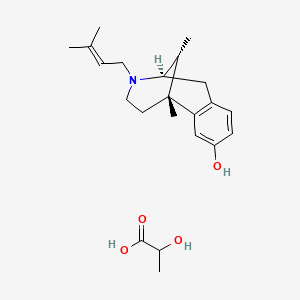
Nnc 112
Descripción general
Descripción
NNC-112, también conocido como [11C]NNC-112, es un compuesto radiomarcado que se utiliza principalmente en la tomografía por emisión de positrones (PET). Es un antagonista selectivo para el receptor de dopamina D1, que desempeña un papel crucial en el sistema nervioso central. Este compuesto es particularmente valioso en la investigación de neurociencias para estudiar la distribución y densidad de los receptores de dopamina D1 en el cerebro.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NNC-112 implica el uso de desmetil-NNC-112 como precursor. Los pasos clave en la síntesis incluyen:
Métodos de Producción Industrial
La producción industrial de [11C]NNC-112 implica el uso de ciclotrones para producir [11C]dióxido de carbono, que luego se convierte en [11C]yodometano. El [11C]yodometano se hace reaccionar posteriormente con desmetil-NNC-112 para producir [11C]NNC-112 . Todo el proceso se lleva a cabo bajo estrictas medidas de control de calidad para garantizar la pureza y seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
NNC-112 principalmente se somete a reacciones de metilación durante su síntesis. Las reacciones clave incluyen:
Reactivos y Condiciones Comunes
Productos Principales
El producto principal de estas reacciones es [11C]NNC-112, que se utiliza para estudios de imagenología PET .
Aplicaciones Científicas De Investigación
NNC-112 tiene varias aplicaciones de investigación científica, particularmente en el campo de las neurociencias:
Neuroimagenología: NNC-112 se utiliza en la imagenología PET para estudiar la distribución y densidad de los receptores de dopamina D1 en el cerebro.
Farmacología: El compuesto se utiliza para investigar la farmacocinética y farmacodinamia de los fármacos que se dirigen al receptor de dopamina D1.
Mecanismo De Acción
NNC-112 ejerce sus efectos al unirse selectivamente a los receptores de dopamina D1 en el cerebro. Esta unión permite a los investigadores visualizar y cuantificar la distribución de estos receptores mediante la imagenología PET. El compuesto tiene una alta selectividad para los receptores de dopamina D1 en comparación con los receptores de serotonina 5-HT2A, lo que lo convierte en una herramienta valiosa para estudiar las vías dopaminérgicas .
Comparación Con Compuestos Similares
NNC-112 se compara a menudo con otros antagonistas del receptor de dopamina D1, como [11C]SCH23390. Si bien ambos compuestos se utilizan para la imagenología PET, NNC-112 tiene una mayor selectividad para los receptores de dopamina D1 en comparación con los receptores de serotonina 5-HT2A . Esto hace que NNC-112 sea particularmente útil para estudios que se centran en el sistema dopaminérgico sin interferencias significativas de los receptores de serotonina.
Compuestos Similares
[11C]SCH23390: Otro antagonista del receptor de dopamina D1 utilizado en la imagenología PET.
[11C]Raclopride: Un antagonista del receptor de dopamina D2 utilizado en la imagenología PET.
En conclusión, NNC-112 es un compuesto valioso en la investigación de neurociencias, particularmente para estudiar el receptor de dopamina D1. Su alta selectividad y eficacia en la imagenología PET lo convierten en una herramienta crucial para comprender diversas condiciones neurológicas y psiquiátricas.
Propiedades
IUPAC Name |
(5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSANBIFMAXXSJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925098 | |
| Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125341-24-4 | |
| Record name | NNC 112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125341244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH84I8R060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


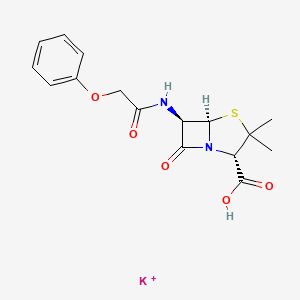

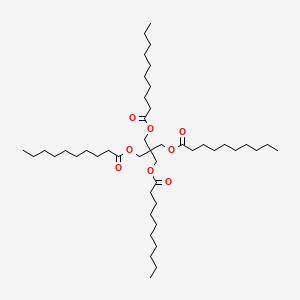

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
